N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide-based drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide primarily involves the inhibition of enzymes that require sulfonamide groups for their activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s function. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial growth by targeting the enzyme dihydropteroate synthase.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-N’,N’-diethylglycinamide: Known for its local anesthetic and antiarrhythmic properties.
4-amino-N-(2-diethylaminoethyl)benzamide: Used as an antiarrhythmic agent.
Uniqueness
N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and materials science.
Biological Activity
N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, pharmacokinetics, and applications in various fields.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is significant in medicinal chemistry. Its structure includes multiple methyl groups and phenyl rings, contributing to its lipophilicity and potential biological activity. The molecular formula is C15H19N1O2S, with a molecular weight of approximately 295.39 g/mol.
Target Receptors:
this compound primarily targets alpha-adrenergic receptors and octopamine receptors within the central nervous system. It acts as an agonist , influencing neurotransmission and potentially leading to various physiological effects.
Biochemical Pathways:
The interaction with these receptors disrupts normal neurotransmission pathways. This disruption can lead to overexcitation of the nervous system in insects, which is a mechanism utilized in pest control applications.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity by inhibiting bacterial growth through interference with folate synthesis. This property is characteristic of many sulfonamides, which mimic p-aminobenzoic acid (PABA), a substrate necessary for bacterial folate production.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting specific cytokines involved in the inflammatory response .
Potential Anticancer Activity
Emerging research highlights the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins .
Pharmacokinetics
This compound can cross the blood-brain barrier due to its lipophilic nature. This characteristic raises concerns about potential neurotoxicity but also opens avenues for therapeutic applications targeting central nervous system disorders .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antibacterial Study : A study demonstrated that the compound effectively inhibited the growth of various bacterial strains at concentrations comparable to established antibiotics .
- Anti-inflammatory Research : In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines in activated macrophages .
- Anticancer Evaluation : A recent study reported that this compound exhibited cytotoxic effects on breast cancer cell lines by inducing cell cycle arrest and apoptosis .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-11-9-14(4)17(15(5)10-11)21(19,20)18-16-12(2)7-6-8-13(16)3/h6-10,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRRSOWGQFYGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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